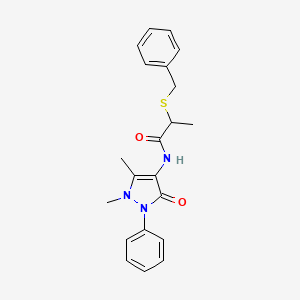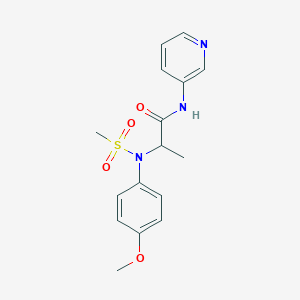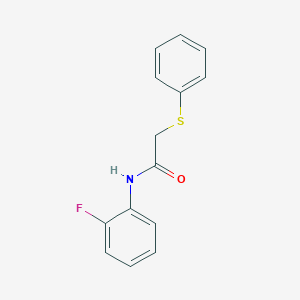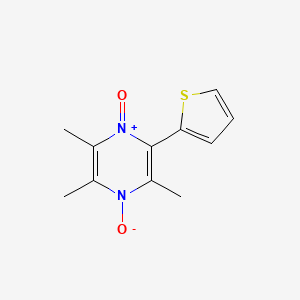![molecular formula C25H24N4O5 B3937422 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3937422.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide
Descripción general
Descripción
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as BNP-7787, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNP-7787 is a cytoprotective agent that has been shown to protect normal tissues from the harmful effects of chemotherapy and radiation therapy.
Mecanismo De Acción
BNP-7787 works by binding to and inactivating reactive metabolites produced by chemotherapy and radiation therapy. These reactive metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. BNP-7787 also activates a cellular signaling pathway that promotes cell survival and repair, further protecting normal tissues from damage.
Biochemical and Physiological Effects:
BNP-7787 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and promote cell survival and repair. BNP-7787 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells while protecting normal tissues from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BNP-7787 is its ability to protect normal tissues from the harmful effects of chemotherapy and radiation therapy, which can improve patient outcomes and quality of life. However, one of the limitations of using BNP-7787 in lab experiments is its potential to interfere with the efficacy of certain chemotherapeutic agents. Further research is needed to determine the optimal dosing and timing of BNP-7787 in combination with chemotherapy and radiation therapy.
Direcciones Futuras
There are a number of future directions for research on BNP-7787. One area of interest is the potential use of BNP-7787 in the treatment of other conditions, such as neuropathic pain and inflammatory disorders. Another area of interest is the development of new formulations of BNP-7787 that can be administered in different ways, such as orally or topically. Further research is also needed to determine the optimal dosing and timing of BNP-7787 in combination with chemotherapy and radiation therapy, as well as its potential to interfere with the efficacy of certain chemotherapeutic agents.
In conclusion, BNP-7787 is a novel compound with significant potential for therapeutic applications in cancer treatment and other conditions. Its ability to protect normal tissues from the harmful effects of chemotherapy and radiation therapy makes it an important area of research in the field of oncology. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
Aplicaciones Científicas De Investigación
BNP-7787 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to protect normal tissues from the harmful effects of chemotherapy and radiation therapy while enhancing the efficacy of these treatments in cancer cells. BNP-7787 has also been studied for its potential use in the treatment of neuropathic pain, where it has been shown to reduce pain and improve quality of life in patients.
Propiedades
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c30-24(18-34-23-12-10-22(11-13-23)29(32)33)26-20-6-8-21(9-7-20)27-14-16-28(17-15-27)25(31)19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOVARWIZKPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3937345.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)

![1-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937365.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide](/img/structure/B3937368.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)
![2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3937406.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3937413.png)

![3-(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B3937423.png)

